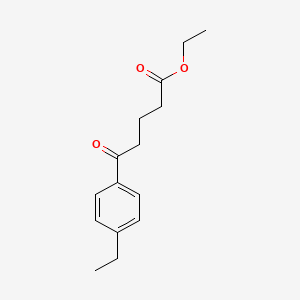

Ethyl 5-(4-ethylphenyl)-5-oxovalerate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound, the possible products it can form, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties (IR, NMR, UV-Vis, etc.). These properties can help in identifying and characterizing the compound.科学研究应用

1. Organic Peroxide Formation and Reactions

Research by Cubbon and Hewlett (1968) investigated the reaction of hydrogen peroxide with ethyl 4-oxovalerate, producing ethyl 4,4-dihydroperoxyvalerate. This study is relevant as it explores the chemical behavior and potential applications of similar compounds in organic chemistry, particularly in peroxide formation and reactions (Cubbon & Hewlett, 1968).

2. Photolysis and Photoisomerisation

A study by Vyňuchal et al. (2008) delved into the photolysis and photoisomerisation of derivatives of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole, which is structurally related to Ethyl 5-(4-ethylphenyl)-5-oxovalerate. The research is significant for understanding light-induced chemical transformations in compounds with similar structures (Vyňuchal et al., 2008).

3. Antimicrobial and Antioxidant Activities

Raghavendra et al. (2016) synthesized Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, exploring their antimicrobial and antioxidant properties. Such research demonstrates the potential of Ethyl 5-(4-ethylphenyl)-5-oxovalerate analogs in pharmaceutical applications (Raghavendra et al., 2016).

4. Corrosion Inhibition

Dohare et al. (2017) investigated the use of pyranpyrazole derivatives, which are structurally related to Ethyl 5-(4-ethylphenyl)-5-oxovalerate, as corrosion inhibitors for mild steel. This highlights the potential application of Ethyl 5-(4-ethylphenyl)-5-oxovalerate in industrial processes such as metal protection (Dohare et al., 2017).

5. Chemical Synthesis and Structure-Activity Relationships

Ye et al. (2017) conducted a study on the structure-activity relationships of compounds similar to Ethyl 5-(4-ethylphenyl)-5-oxovalerate. Such research is essential for designing more effective chemical entities based on this compound's structure (Ye et al., 2017).

Scientific Research Applications of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

1. Reactions with Hydrogen Peroxide

Ethyl 5-(4-ethylphenyl)-5-oxovalerate, similar to its analogues like ethyl 4-oxovalerate, reacts with hydrogen peroxide. This reaction yields products like ethyl 4,4-dihydroperoxyvalerate, which have been characterized using spectroscopic techniques (Cubbon & Hewlett, 1968).

2. Synthesis and Photoisomerisation Studies

Studies on derivatives of ethyl 5-(4-ethylphenyl)-5-oxovalerate, such as ethyl-4,5-dihydro-5-oxo-2-phenyl(1 H )pyrrole-3-carboxylate, have shown that these compounds undergo E – Z photoisomerisation. This photoisomerisation is a key deactivation channel post-excitation in fluid solutions, with implications for their optical properties (Vyňuchal et al., 2008).

3. Potential in Antitumor Studies

Ethyl 5-(4-ethylphenyl)-5-oxovalerate's derivatives, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, demonstrate potent antimitotic activities. This property is crucial in the development of antitumor agents (Temple et al., 1992).

4. Photolytic Pathways Exploration

The photolysis of derivatives of ethyl 5-(4-ethylphenyl)-5-oxovalerate in various solvents like amines and alcohols has been extensively studied. These studies have elucidated two competing photolytic pathways that these compounds can undergo, revealing their potential in photochemical applications (Ang & Prager, 1992).

5. Applications in Flavourings for Animal Feed

Ethyl 5-(4-ethylphenyl)-5-oxovalerate, along with similar compounds like ethyl 4-oxovalerate, are part of chemical group 9 used as flavours in animal feed. These compounds are considered safe at specified levels for various animal species (Westendorf, 2012).

安全和危害

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound. Material Safety Data Sheets (MSDS) are often a good source of this information.

未来方向

This could involve potential applications of the compound, areas where further research is needed, or upcoming methods for its synthesis or analysis.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.

属性

IUPAC Name |

ethyl 5-(4-ethylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-12-8-10-13(11-9-12)14(16)6-5-7-15(17)18-4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVSSTIMWGUDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645756 |

Source

|

| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-ethylphenyl)-5-oxovalerate | |

CAS RN |

898778-23-9 |

Source

|

| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)